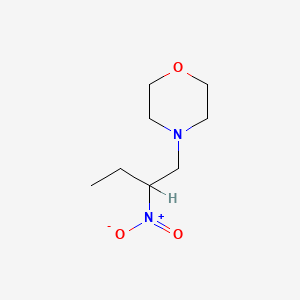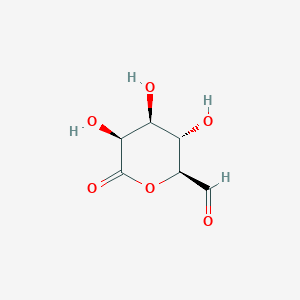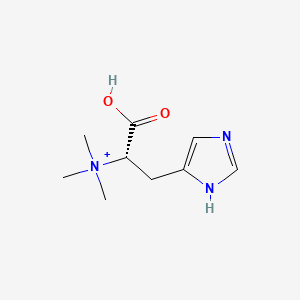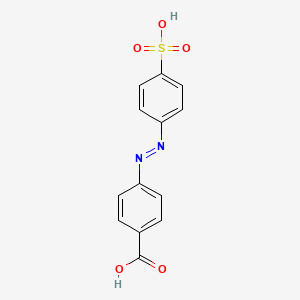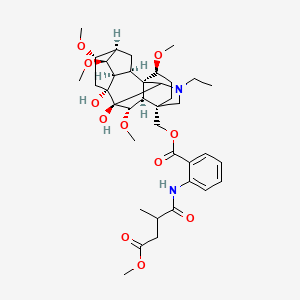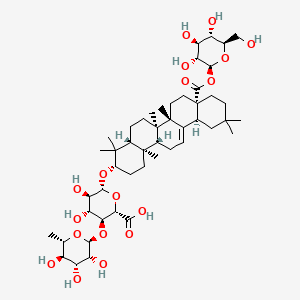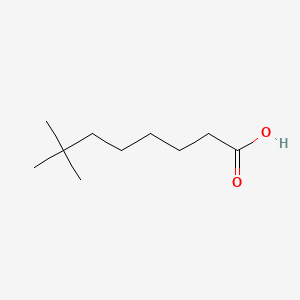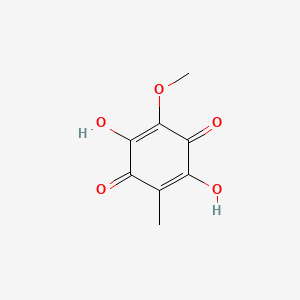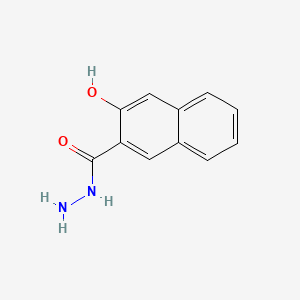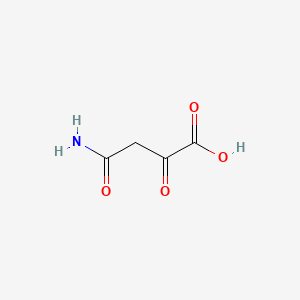
2-Oxosuccinamic acid
Vue d'ensemble
Description
2-Oxosuccinamic acid, also known as 4-Amino-2,4-dioxobutanoic acid, is a dicarboxylic acid monoamide that is succinamic acid substituted by an oxo group at position 2 . It is functionally related to succinamic acid and is a conjugate acid of 2-oxosuccinamate .
Molecular Structure Analysis
The molecular formula of 2-Oxosuccinamic acid is C4H5NO4 . It has an average mass of 131.087 Da and a monoisotopic mass of 131.021851 Da .Physical And Chemical Properties Analysis
2-Oxosuccinamic acid has a density of 1.504 g/cm3 . Its boiling point is predicted to be 374.9°C at 760 mmHg . The compound has a flash point of 180.5°C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Enzyme Activity Modification
2-Oxosuccinamic acid has been shown to affect enzyme activities. It can increase the oxidation of putrescine by pig kidney diamine oxidase, a significant finding considering the enzyme's role in cellular processes. This interaction offers insights into how 2-oxosuccinamic acid could be used in studies related to enzyme regulation and cellular metabolism (Quash et al., 1976).
Biotechnological Applications
In the context of biotechnology, particularly in white biotechnology and green chemistry, 2-oxosuccinamic acid is considered a valuable building block. It has applications in creating functionalized compounds that are challenging to produce through classical chemical synthesis. Its role in producing environmentally friendly chemicals showcases its potential in sustainable chemical production (Stottmeister et al., 2005).
Atmospheric Chemistry
2-Oxosuccinamic acid has relevance in atmospheric chemistry. It is one of the aliphatic oxo-dicarboxylic acids that contribute to cloud condensation nuclei (CCN) activity, vapor pressure, and atmospheric particulate matter interactions. Understanding its role can aid in atmospheric modeling and predicting climatic effects (Frosch et al., 2010).
Metabolic Regulation
2-Oxosuccinamic acid is utilized in studying the regulation of multienzyme complexes of 2-oxo acid dehydrogenases. It plays a role in understanding how these complexes function in sugar and amino acid degradation, offering insights into cellular metabolism and potential applications in correcting metabolic pathologies (Artiukhov et al., 2016).
Bone and Cartilage Development
Research has shown that 2-oxosuccinamic acid, as a precursor to hydroxyproline, exerts effects on bone and cartilage development. This property is vital for understanding bone formation and potential therapeutic applications for bone-related disorders (Dobrowolski et al., 2013).
Propriétés
IUPAC Name |
4-amino-2,4-dioxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c5-3(7)1-2(6)4(8)9/h1H2,(H2,5,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPAWNLFDCRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954878 | |
| Record name | 4-Hydroxy-4-imino-2-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxosuccinamic acid | |
CAS RN |
33239-40-6 | |
| Record name | 2-Oxosuccinamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033239406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-imino-2-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


